

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Carmoxirole

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Compound of Interest

Compound Name: *Carmoxirole*

Cat. No.: *B1209514*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of **Carmoxirole**, a selective, peripherally acting dopamine D2 receptor agonist. The information herein is intended to support research, drug development, and formulation activities by consolidating critical data on the molecule's characteristics.

Introduction

Carmoxirole (developmental code name EMD-45609) is an indolecarboxylic acid derivative that was investigated as a potential therapeutic agent for hypertension and heart failure.^[1] Its primary mechanism of action is the selective agonism of peripheral dopamine D2 receptors, which modulates the release of noradrenaline and sympathetic activation.^[1] A thorough understanding of its physicochemical properties is fundamental to its study and potential formulation into a viable drug product.

Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **Carmoxirole** are summarized in the table below.

Table 1: Physicochemical Properties of **Carmoxirole**

Property	Value	Data Source(s)
IUPAC Name	3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid	PubChem[2]
Chemical Formula	C ₂₄ H ₂₆ N ₂ O ₂	PubChem[2]
Molecular Weight	374.5 g/mol	PubChem[2]
CAS Number	98323-83-2	PubChem
Melting Point	284-285 °C	CAS Common Chemistry
logP (Computed)	2.2	PubChem
pKa	Data not available	N/A

Note: The octanol-water partition coefficient (logP) is a computed value and serves as an indicator of the molecule's lipophilicity. An experimental value is not publicly available. The acid dissociation constant (pKa) is not available in the surveyed literature but would be critical for predicting the ionization state and solubility at different physiological pH values.

Solubility Profile

Solubility is a crucial factor for drug absorption and formulation. **Carmoxirole**'s solubility has been reported in a limited number of solvents. The hydrochloride salt form is often used to improve aqueous solubility.

Table 2: Solubility of **Carmoxirole**

Solvent	Form	Concentration/Qualifier	Data Source(s)
Dimethyl Sulfoxide (DMSO)	Hydrochloride	Soluble to 100 mM	R&D Systems
Dimethyl Sulfoxide (DMSO)	Hydrochloride	45 mg/mL (109.51 mM) (with ultrasonic assistance)	GlpBio
Water	Hydrochloride	< 0.1 mg/mL (Insoluble)	GlpBio

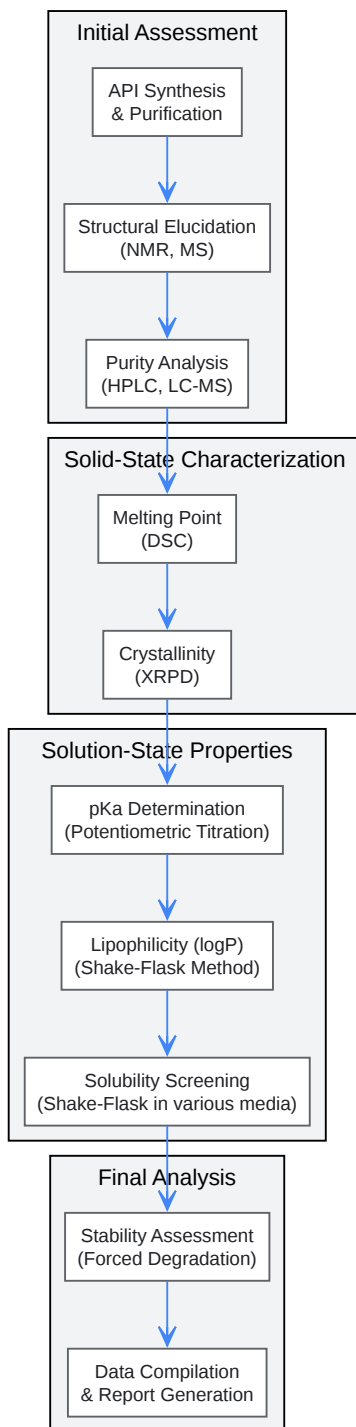
The data indicates that while the hydrochloride salt of **Carmoxirole** is highly soluble in the organic polar aprotic solvent DMSO, it is poorly soluble in water. This limited aqueous solubility is a significant challenge for the development of oral and parenteral dosage forms and suggests that formulation strategies such as salt selection, pH adjustment, or the use of co-solvents and excipients would be necessary to achieve therapeutic concentrations.

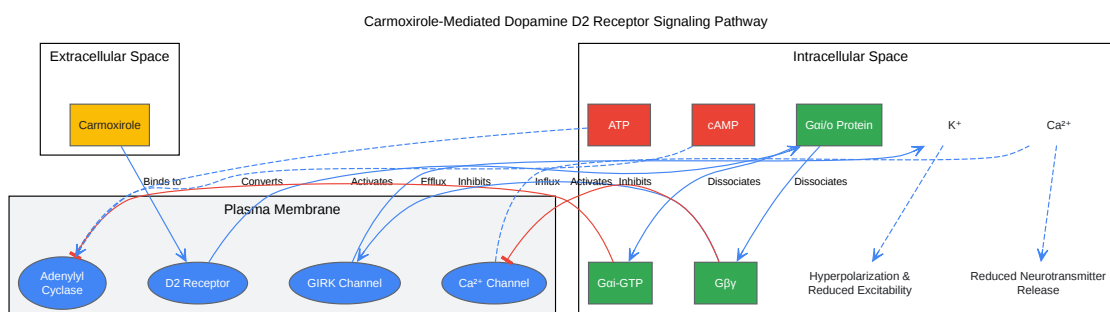
Experimental Protocols

Specific experimental protocols for the determination of **Carmoxirole**'s physicochemical properties are not detailed in publicly available literature. However, standard methodologies are employed for the characterization of pharmaceutical compounds.

The general workflow for characterizing a new chemical entity like **Carmoxirole** involves a series of standard tests to establish its fundamental properties.

General Experimental Workflow for API Physicochemical Characterization





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References

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